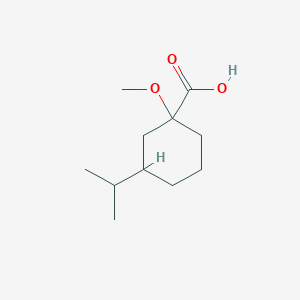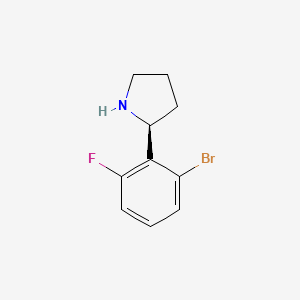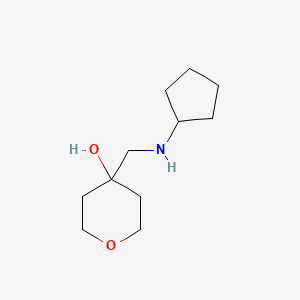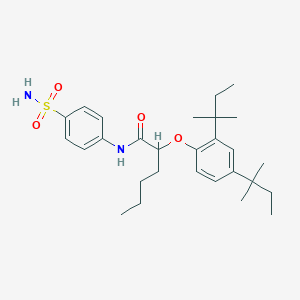
2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide is a synthetic organic compound that belongs to the class of phenoxyalkylamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the phenoxyalkyl intermediate: This step involves the reaction of 2,4-di-tert-pentylphenol with an appropriate alkyl halide under basic conditions to form the phenoxyalkyl intermediate.
Amidation reaction: The phenoxyalkyl intermediate is then reacted with 4-sulfamoylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final hexanamide product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as alkoxides or thiolates.
Major Products
Oxidation: Oxidized phenoxy derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Di-tert-butylphenoxy)-N-(4-sulfamoylphenyl)hexanamide: Similar structure with tert-butyl groups instead of tert-pentyl groups.
2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)butanamide: Similar structure with a shorter alkyl chain.
Uniqueness
2-(2,4-Di-tert-pentylphenoxy)-N-(4-sulfamoylphenyl)hexanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C28H42N2O4S |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-sulfamoylphenyl)hexanamide |
InChI |
InChI=1S/C28H42N2O4S/c1-8-11-12-25(26(31)30-21-14-16-22(17-15-21)35(29,32)33)34-24-18-13-20(27(4,5)9-2)19-23(24)28(6,7)10-3/h13-19,25H,8-12H2,1-7H3,(H,30,31)(H2,29,32,33) |
InChI Key |
SPXDINGKMPTZDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13329287.png)
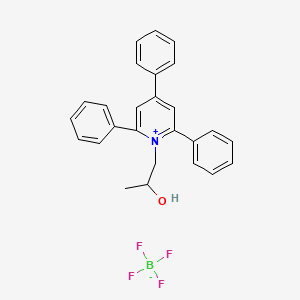

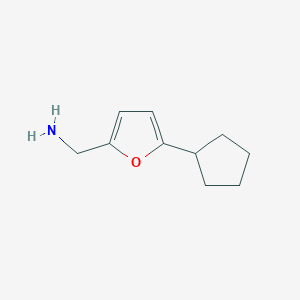
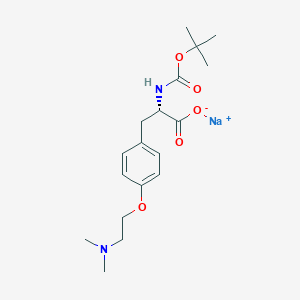

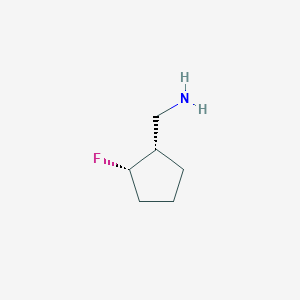
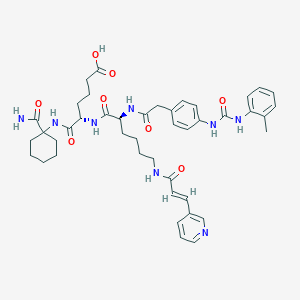

![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13329335.png)
